Home > Products > Screening Compounds P22711 > H-Phe-Leu-Pro-Leu-Ile-Leu-Pro-Ser-Ile-Val-Thr-Ala-Leu-Ser-Ser-Phe-Leu-Lys-Gln-Gly-OH
H-Phe-Leu-Pro-Leu-Ile-Leu-Pro-Ser-Ile-Val-Thr-Ala-Leu-Ser-Ser-Phe-Leu-Lys-Gln-Gly-OH -

H-Phe-Leu-Pro-Leu-Ile-Leu-Pro-Ser-Ile-Val-Thr-Ala-Leu-Ser-Ser-Phe-Leu-Lys-Gln-Gly-OH

Catalog Number: EVT-12514890
CAS Number:
Molecular Formula: C104H170N22O26
Molecular Weight: 2144.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound H-Phe-Leu-Pro-Leu-Ile-Leu-Pro-Ser-Ile-Val-Thr-Ala-Leu-Ser-Ser-Phe-Leu-Lys-Gln-Gly-OH is a synthetic peptide composed of a sequence of amino acids. This peptide is notable for its potential applications in biochemistry and medicine, particularly in the context of protein interactions and therapeutic developments. The sequence consists of hydrophobic and polar amino acids, which may influence its biological activity and stability.

Source

This peptide can be synthesized through various chemical methods, utilizing solid-phase peptide synthesis techniques. The amino acids involved in the synthesis are standard, naturally occurring amino acids, which can be sourced from commercial suppliers specializing in biochemical reagents.

Classification

The compound falls under the classification of synthetic peptides, which are chains of amino acids that are artificially created in laboratories. Peptides like this one can serve as models for studying protein structure and function, as well as developing new drugs.

Synthesis Analysis

Methods

The synthesis of H-Phe-Leu-Pro-Leu-Ile-Leu-Pro-Ser-Ile-Val-Thr-Ala-Leu-Ser-Ser-Phe-Leu-Lys-Gln-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.

  1. Preparation: The resin is functionalized with a linker that allows the first amino acid to attach.
  2. Coupling: Each amino acid is activated (usually via a coupling reagent) and added to the resin-bound chain.
  3. Deprotection: After each coupling step, protective groups on the amino acids are removed to allow for further reactions.
  4. Cleavage: Once the full sequence is assembled, the peptide is cleaved from the resin and any remaining protective groups are removed.

Technical Details

The choice of coupling reagents, such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt), can significantly affect yield and purity. Purification is often achieved through high-performance liquid chromatography (HPLC).

Molecular Structure Analysis

Structure

The molecular structure of H-Phe-Leu-Pro-Leu-Ile-Leu-Pro-Ser-Ile-Val-Thr-Ala-Leu-Ser-Ser-Phe-Leu-Lys-Gln-Gly-OH can be represented as a linear chain of amino acids with specific stereochemistry at each chiral center.

Data

  • Molecular Formula: C₁₉H₃₈N₆O₇
  • Molecular Weight: Approximately 430.55 g/mol
  • Amino Acid Composition: Contains various hydrophobic (e.g., Leucine, Isoleucine) and polar (e.g., Serine, Glutamine) residues.
Chemical Reactions Analysis

Reactions

During synthesis and application, this peptide may undergo various chemical reactions:

  1. Hydrolysis: In aqueous environments, peptides can hydrolyze back into their constituent amino acids.
  2. Oxidation: Certain residues may be susceptible to oxidation, particularly those containing sulfur or aromatic rings.
  3. Ligand Binding: The peptide may interact with receptors or enzymes, leading to conformational changes or catalytic activity.

Technical Details

The stability of the peptide in solution can be influenced by pH, temperature, and ionic strength, which must be optimized for specific applications.

Mechanism of Action

Process

The mechanism of action for H-Phe-Leu-Pro-Leu-Ile-Leu-Pro-Ser-Ile-Val-Thr-Ala-Leu-Ser-Ser-Phe-Leu-Lys-Gln-Gly-OH primarily involves its interaction with biological targets such as enzymes or receptors:

  1. Binding: The peptide may bind to specific receptors on cell membranes.
  2. Signal Transduction: This binding can initiate intracellular signaling pathways that lead to physiological responses.
  3. Regulation: It may regulate metabolic processes or gene expression depending on its target.

Data

Studies on similar peptides indicate that modifications in sequence can significantly alter binding affinity and specificity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or crystalline solid.
  • Solubility: Soluble in water and various organic solvents depending on pH and ionic conditions.

Chemical Properties

  • Stability: Generally stable under physiological conditions but sensitive to extreme pH and temperature.
  • pKa Values: Varies for different functional groups within the peptide; important for understanding ionization states at different pH levels.
Applications

Scientific Uses

  1. Drug Development: Synthetic peptides like this one are explored for therapeutic uses in treating diseases by mimicking natural protein functions.
  2. Research Tools: Used in studies related to protein interactions, enzyme activity modulation, and cellular signaling pathways.
  3. Biomarkers: Potentially useful as biomarkers for diseases based on their expression levels in biological samples.

Properties

Product Name

H-Phe-Leu-Pro-Leu-Ile-Leu-Pro-Ser-Ile-Val-Thr-Ala-Leu-Ser-Ser-Phe-Leu-Lys-Gln-Gly-OH

IUPAC Name

2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]acetic acid

Molecular Formula

C104H170N22O26

Molecular Weight

2144.6 g/mol

InChI

InChI=1S/C104H170N22O26/c1-19-60(15)83(122-93(141)71(45-56(7)8)115-97(145)78-36-29-41-125(78)103(151)73(46-57(9)10)116-87(135)66(106)48-64-31-23-21-24-32-64)100(148)117-74(47-58(11)12)104(152)126-42-30-37-79(126)98(146)120-77(53-129)96(144)123-84(61(16)20-2)101(149)121-82(59(13)14)99(147)124-85(63(18)130)102(150)109-62(17)86(134)112-69(43-54(3)4)91(139)118-76(52-128)95(143)119-75(51-127)94(142)114-72(49-65-33-25-22-26-34-65)92(140)113-70(44-55(5)6)90(138)110-67(35-27-28-40-105)89(137)111-68(38-39-80(107)131)88(136)108-50-81(132)133/h21-26,31-34,54-63,66-79,82-85,127-130H,19-20,27-30,35-53,105-106H2,1-18H3,(H2,107,131)(H,108,136)(H,109,150)(H,110,138)(H,111,137)(H,112,134)(H,113,140)(H,114,142)(H,115,145)(H,116,135)(H,117,148)(H,118,139)(H,119,143)(H,120,146)(H,121,149)(H,122,141)(H,123,144)(H,124,147)(H,132,133)/t60-,61-,62-,63+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,82-,83-,84-,85-/m0/s1

InChI Key

IUGAXNMWPHVRLW-DRJYWWFQSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.